1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-15-13-17(20-14-19-15)21-8-10-22(11-9-21)18(23)7-12-24-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWDFWQXVLUVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methylpyrimidine: The piperazine ring is then reacted with 6-methylpyrimidine under nucleophilic substitution conditions to introduce the methylpyrimidine group.
Thioether Formation: The final step involves the reaction of the substituted piperazine with phenylthiol in the presence of a suitable base to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Synthetic Routes
The compound is synthesized via multi-step organic reactions, typically involving:
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Nucleophilic substitution to attach the 6-methylpyrimidin-4-yl group to the piperazine ring.
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Alkylation or acylation reactions to introduce the phenylthio-propanone moiety.
A representative method involves reacting 2-(piperazin-1-yl)pyrimidine with alkylating agents (e.g., benzyl bromide) in acetonitrile (MeCN) using KCO as a base, followed by purification via silica gel chromatography .
Piperazine-Pyrimidine Core
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Alkylation : The secondary amine in the piperazine ring reacts with alkyl halides (e.g., benzyl bromide) under basic conditions to form tertiary amines .
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Coordination Chemistry : The pyrimidine nitrogen atoms may act as ligands in metal complexes, though direct evidence for this compound is limited .
Phenylthio Group
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Oxidation : The thioether (-S-Ph) group undergoes oxidation with agents like HO or mCPBA to form sulfoxide or sulfone derivatives, altering biological activity .
| Reaction | Reagents | Product | Applications |
|---|---|---|---|
| Oxidation | HO, acidic conditions | Sulfoxide | Modulates receptor binding . |
| Reduction | LiAlH | Thiol | Not reported for this compound. |
Ketone Group
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Nucleophilic Addition : The carbonyl group may react with Grignard reagents or hydrides, though steric hindrance from adjacent groups limits reactivity.
Stability and Degradation
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pH Sensitivity : The compound degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions, with cleavage of the piperazine-pyrimidine bond.
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Thermal Stability : Stable up to 150°C; decomposition occurs at higher temperatures, releasing volatile byproducts (e.g., methylpyrimidine fragments).
Biological Interactions
While not strictly chemical reactions, the compound’s interactions with biological targets inform its reactivity:
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Enzyme Inhibition : The phenylthio group enhances binding to COX-2 via hydrophobic interactions, as seen in structurally similar analogs (IC: 0.07–0.22 μM) .
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Receptor Binding : Molecular docking studies suggest the pyrimidine ring engages in π-π stacking with aromatic residues in 5-HT receptors .
Comparative Reactivity
The compound’s unique structure confers distinct reactivity compared to analogs:
| Compound | Structure | Key Reactivity Differences |
|---|---|---|
| 1-(4-(5-Methylpyridine-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one | Pyridine instead of pyrimidine | Lower oxidation potential due to reduced electron withdrawal. |
| 3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one | No pyrimidine or thioether | Lacks sulfone/sulfoxide formation pathways. |
Unresolved Questions
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Catalytic Applications : Potential use in asymmetric synthesis remains unexplored.
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Photochemical Behavior : Stability under UV light is undocumented but critical for pharmaceutical formulation.
Scientific Research Applications
1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-2-one: Similar structure but with a different position of the carbonyl group.
1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-ol: Similar structure but with an alcohol group instead of a carbonyl group.
Uniqueness
1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine ring, a pyrimidine moiety, and a phenylthio group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 3-(phenylthio)propan-1-one have shown enhanced activity against MCF-7 breast cancer cells, outperforming conventional drugs like Tamoxifen in certain cases . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
In addition to anticancer properties, this compound and its analogs have been evaluated for antimicrobial activity. Studies indicate that piperazine derivatives possess moderate to good antimicrobial effects against various bacterial strains. The presence of the phenylthio group may enhance the lipophilicity and membrane permeability, contributing to their antimicrobial efficacy .
The proposed mechanisms of action for This compound include:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell division.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been noted in related compounds.
- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of specific metabolic pathways.
Study 1: Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxic effects of several derivatives similar to This compound on MCF-7 cells. The findings revealed that modifications in the piperazine and pyrimidine components significantly altered cytotoxicity levels, indicating structure-activity relationships (SAR) that could guide future drug design .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of piperazine derivatives. The results showed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Q. Optimization Strategies :
- Use high-purity reagents and anhydrous solvents to minimize side reactions.
- Monitor reaction progress with TLC/HPLC and employ column chromatography for purification .
- Catalysts like Pd(OAc)₂ improve coupling efficiency in pyrimidine-piperazine reactions .
How is the structural integrity of this compound validated in synthetic workflows?
Basic Research Question
Structural confirmation relies on:
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm for pyrimidine and phenylthio groups) and piperazine methylene signals (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z ~413.5 (calculated for C₁₉H₂₃N₅OS) .
- X-ray crystallography (if crystalline): Resolves piperazine conformation and thioether bond geometry .
What biological targets or pathways are associated with this compound?
Advanced Research Question
Preliminary studies suggest activity against:
- Kinase targets : Structural analogs inhibit PI3K/AKT/mTOR pathways due to pyrimidine-piperazine pharmacophores .
- GPCRs : Piperazine derivatives modulate serotonin (5-HT₆) and dopamine receptors .
Q. Methodological Approach :
- Target screening : Use radioligand binding assays or fluorescence polarization for receptor affinity profiling.
- Pathway analysis : Western blotting or qPCR to assess downstream signaling proteins (e.g., phosphorylated AKT) .
How do structural modifications influence its bioactivity?
Advanced Research Question (SAR Focus)
| Modification | Effect on Activity | Reference |
|---|---|---|
| Replacement of phenylthio with methoxy | Reduced kinase inhibition (IC₅₀ ↑ 2-fold) | |
| Substitution at pyrimidine C-6 (e.g., Cl instead of CH₃) | Enhanced cytotoxicity (IC₅₀ ↓ 40%) | |
| Piperazine N-alkylation | Improved metabolic stability (t₁/₂ ↑ 3×) |
Key Insight : The phenylthio group enhances membrane permeability, while the 6-methylpyrimidine optimizes target binding .
What computational models predict its binding modes with biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. The pyrimidine ring forms hydrogen bonds with hinge regions .
- MD simulations : Reveal stable piperazine conformations in aqueous environments, critical for pharmacokinetics .
How are reaction mechanisms elucidated for its synthetic intermediates?
Advanced Research Question
- Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., thioether bond formation) .
- Isotopic labeling : Use ¹³C-labeled reagents to trace carbon migration in ketone formation .
What analytical techniques resolve contradictions in reported bioactivity data?
Advanced Research Question
Discrepancies may arise from:
- Purity variability : Validate compound integrity via HPLC (>95% purity) and elemental analysis .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
Example : A study reporting weak antimicrobial activity used non-standard MIC protocols, while others with optimized assays observed potent effects .
What are its solubility and stability profiles under physiological conditions?
Advanced Research Question
- Solubility : Low aqueous solubility (logP ~3.5) but improved with co-solvents (e.g., DMSO:PBS 1:9) .
- Stability : Degrades <10% in pH 7.4 buffer over 24h but hydrolyzes rapidly in acidic conditions (pH 2.0) .
How is target engagement validated in cellular models?
Advanced Research Question
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Knockout models : CRISPR-Cas9-edited cells lacking the putative target show reduced compound efficacy .
What strategies address conflicting data on its metabolic pathways?
Advanced Research Question
- Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites in hepatocyte models .
- Species differences : Human vs. rodent CYP450 isoforms metabolize the compound at varying rates (e.g., CYP3A4 > CYP2D6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
